molecular formula C17H20N2O4S B2582092 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone CAS No. 1172109-53-3

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone

Cat. No.: B2582092
CAS No.: 1172109-53-3
M. Wt: 348.42
InChI Key: DSJYXWDYZGBYPU-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone is a synthetic organic compound that features a furan ring and a tosylpiperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Introduction of the tosylpiperazine group: This step involves the reaction of piperazine with tosyl chloride to form tosylpiperazine.

    Coupling of the furan ring with tosylpiperazine: This is usually done through a nucleophilic substitution reaction, where the furan ring is activated and then reacted with tosylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The furan ring and tosylpiperazine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a tosyl group.

    1-(Furan-2-yl)-2-(4-benzylpiperazin-1-yl)ethanone: Similar structure but with a benzyl group instead of a tosyl group.

Uniqueness

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group is a good leaving group, making the compound more reactive in substitution reactions.

Properties

IUPAC Name

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJYXWDYZGBYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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